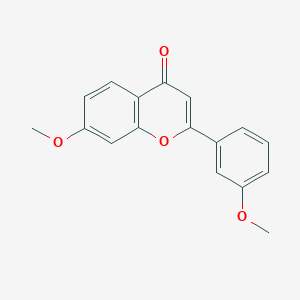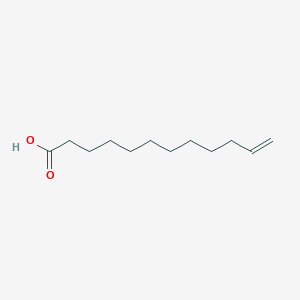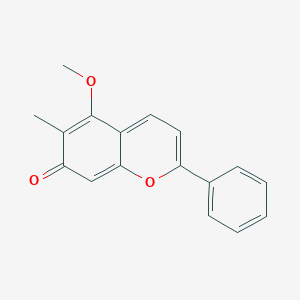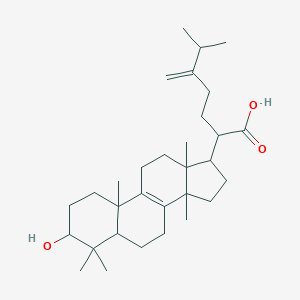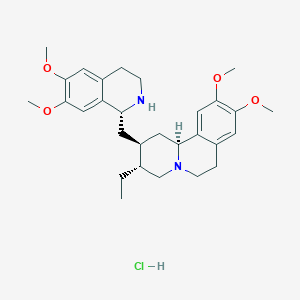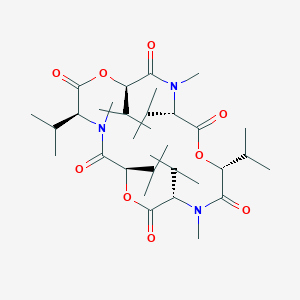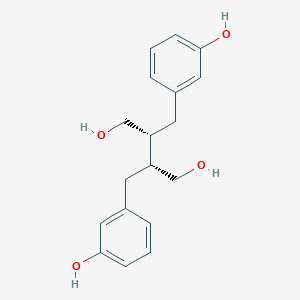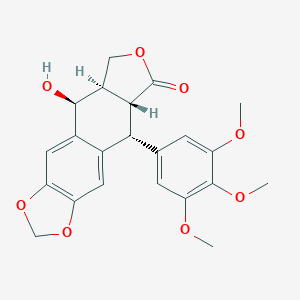
Ethyl ferulate
Vue d'ensemble
Description
Ethyl ferulate (also known as Ferulic acid ethyl ester) is the alkyl ester derivative of ferulic acid, which is a naturally occurring plant product . It has anti-oxidative, anti-inflammatory, neuroprotective, and antiproliferative activities . It is also used in skincare products due to its ability to protect the skin from aging stressors .
Synthesis Analysis
This compound can be synthesized through the esterification of ferulic acid and ethanol . The reaction is catalyzed by lipase from Bacillus subtilis . The reaction conditions such as temperature (37 °C), reaction period (24 h), and amount of immobilized enzyme (100 mg) were chosen based on previous studies .
Molecular Structure Analysis
The molecular formula of this compound is C12H14O4 . Its average mass is 222.237 Da and its monoisotopic mass is 222.089203 Da .
Chemical Reactions Analysis
This compound has been found to be involved in reactions such as the transesterification with coconut oil and shea butter . In these reactions, this compound and the vegetable oil/fat were combined in a 1.0:1.3 mol ratio in the presence of Candida antartica lipase B immobilized on an acrylic resin .
Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 382.3±0.0 °C at 760 mmHg, and a flash point of 132.5±17.2 °C . It has 4 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .
Applications De Recherche Scientifique
Applications anti-inflammatoires
Le ferulate d'éthyle a été identifié comme un composé doté de propriétés anti-inflammatoires significatives. Il est particulièrement efficace lorsqu'il est incorporé dans des crèmes à base d'émulsion, offrant un soulagement et un traitement des affections cutanées inflammatoires. La capacité du composé à piéger les espèces réactives de l'oxygène produites par les leucocytes activés en fait un inhibiteur potentiel des dommages oxydatifs, qui sont un facteur clé de l'inflammation .
Protection solaire et utilisation cosmétique
FAEE présente une forte capacité de protection solaire lorsqu'il est utilisé dans des formulations cosmétiques. Son rôle de piégeur de radicaux libres et d'inhibiteur des oxydants est bénéfique pour protéger la peau des dommages causés par les UV. Les propriétés rhéologiques de FAEE suggèrent également qu'il pourrait être utile pour les formulations destinées aux zones restreintes de la peau, en raison de sa capacité d'étalement inférieure à celle de son précurseur, l'acide férulique .
Actions neuroprotectrices
Le ferulate d'éthyle présente des activités neuroprotectrices, qui suscitent un grand intérêt dans le développement de traitements pour les maladies neurodégénératives. Ses propriétés antioxydantes contribuent à sa capacité à protéger les cellules nerveuses des dommages et de la mort, ce qui est crucial dans la lutte contre des affections telles que la maladie d'Alzheimer et la maladie de Parkinson .
Propriétés antioxydantes
Les capacités antioxydantes du composé sont bien documentées, des études montrant que FAEE peut lutter efficacement contre le stress oxydatif. Cela en fait un ingrédient précieux dans les nutraceutiques destinés à promouvoir la santé globale et à prévenir les maladies associées aux dommages oxydatifs .
Effets antimutagènes et antiapoptotiques
La recherche a révélé que le ferulate d'éthyle présente des effets antimutagènes et antiapoptotiques, ce qui signifie qu'il peut contribuer à prévenir les mutations de l'ADN et à inhiber le processus de mort cellulaire programmée. Ces propriétés sont particulièrement pertinentes dans la recherche sur le cancer, où la prévention de la propagation des cellules mutées et le contrôle de la mort cellulaire sont des aspects essentiels du traitement .
Activités antiprolifératives
FAEE s'est avéré posséder des activités antiprolifératives, qui pourraient être exploitées dans le développement de thérapies anticancéreuses. En inhibant la prolifération des cellules cancéreuses, le ferulate d'éthyle pourrait jouer un rôle dans le ralentissement ou l'arrêt de la progression de certains types de cancer .
Développement de produits cosmétiques
Dans le domaine des cosmétiques, les propriétés du ferulate d'éthyle peuvent être utilisées pour développer des produits qui non seulement protègent la peau des facteurs de stress environnementaux, mais aussi améliorent son apparence. Ses effets sur la rhéologie de la peau suggèrent des applications potentielles dans la création de crèmes et de lotions aux propriétés texturales spécifiques .
Mécanisme D'action
- While the exact primary targets of EF are not fully elucidated, it exhibits antifungal activity against various pathogens, including Alternaria alternata, Aspergillus niger, Botrytis cinerea, Penicillium expansum, Penicillium digitatum, and Geotrichum candidum .
- EF may interact with the fungal cell membrane, leading to membrane disruption and leakage of intracellular contents. This disturbance affects the normal morphology and ultrastructure of the fungal cells .
- Additionally, EF induces oxidative stress in the pathogens, resulting in membrane lipid peroxidation and accumulation of malondialdehyde (MDA) .
- By inhibiting critical gene expression, EF affects metabolic regulation, antioxidant metabolism, and cell wall-degrading enzymes .
Target of Action
Mode of Action
Safety and Hazards
Orientations Futures
Ethyl ferulate has been widely studied due to its beneficial health properties and shows a high sun protection capacity when incorporated in creams . It is more effective than ferulic acid as a potential inhibitor of oxidative damage produced by oxidants generated by leukocytes . The rheological alterations caused by the addition of this compound are indicative of lower spreadability, which could be useful for formulations used in restricted areas of the skin .
Propriétés
IUPAC Name |
ethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-16-12(14)7-5-9-4-6-10(13)11(8-9)15-2/h4-8,13H,3H2,1-2H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJVZXXHKSYELS-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4046-02-0 | |
| Record name | Ethyl ferulate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004046020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl ferulate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11285 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ethyl ferulate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14879 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4'-hydroxy-3'-methoxycinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.587 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL FERULATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B8915UELW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



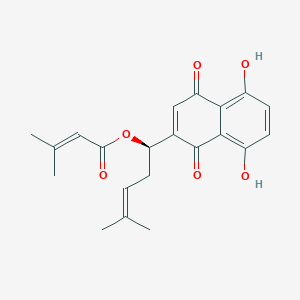
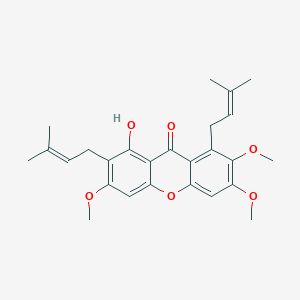
![(1R,4R,5S)-2,4'-dimethylspiro[2-azabicyclo[2.2.2]octane-5,2'-3H-pyran]-6'-one](/img/structure/B191134.png)
